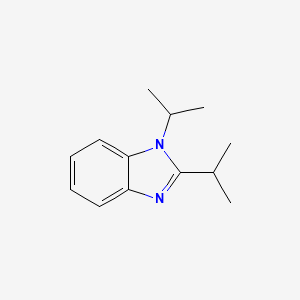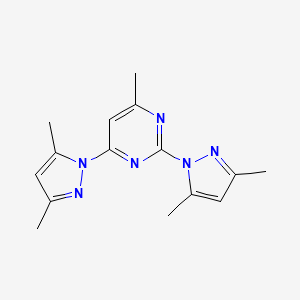
2,4-双(3,5-二甲基-1H-吡唑-1-基)-6-甲基嘧啶
描述
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is a useful research compound. Its molecular formula is C15H18N6 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is 282.15929460 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
缓蚀剂
2,4-双(3,5-二甲基-1H-吡唑-1-基)-6-甲基嘧啶及其衍生物因其作为缓蚀剂的潜力而受到研究。对包括类似衍生物在内的双吡唑型有机化合物的密度泛函理论 (DFT) 研究表明其作为缓蚀剂的效率。这些研究揭示了这些化合物与金属表面的相互作用,表明其在保护材料免受腐蚀方面的效用 (王、王、王、王、& 刘,2006).
超分子化学配体的合成
这些化合物还用于合成用于超分子化学的基于吡啶的配体。它们形成双吡啶和三联吡啶等结构的能力非常显着,这对于复杂分子系统的开发至关重要 (舒伯特 & 埃施鲍默,1999).
抗菌评估
由类似化合物合成的具有阴离子双吡唑基-s-三嗪配体的 Fe(III) 新型配合物显示出中等的抗菌和抗真菌活性。这表明其在开发新的抗菌剂中的潜在用途 (索利曼、阿尔拉希德、埃尔西尔克和埃尔法哈姆,2021).
DNA 结合和细胞毒性研究
对由结构相关的 3,5-二甲基吡唑合成的双吡唑的研究表明与 DNA 的相互作用,并证明了对各种癌细胞系的体外细胞毒性。这突出了它们在癌症研究和治疗中的潜在应用 (雷迪、阿鲁纳、玛尼莎、斯里哈里、巴布、维贾库马尔、萨维斯瓦里、普里亚、阿姆丽塔和西瓦,2017).
抗氧化特性
已合成并筛选了源自类似吡唑衍生物的化合物,以了解其抗氧化特性,其中一些化合物显示出有希望的活性。这些化合物可以保护 DNA 免受损伤,表明其在氧化应激相关疗法中的潜力 (古达,2012).
X 射线晶体结构
已确定衍生物(如 2,2'-双(吡唑-1-基)-4,4'-联吡啶)的 X 射线晶体结构,这对于理解这些分子的固态构象和分子堆积至关重要。此信息对于设计具有特定性质的材料至关重要 (菲利普和斯蒂尔,1995).
金属离子结合类似物的合成
这些化合物用于制造金属离子结合核苷,与天然嘧啶核苷形成配合物。此类研究有助于我们了解金属-核苷相互作用,这在生物无机化学中具有重要意义 (戈卢别夫、伦伯格和伦伯格,2013).
作用机制
Target of Action
The primary target of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is metal ions, specifically Zinc (Zn) and Nickel (Ni) . These metal ions play crucial roles in various biological processes, including enzyme function and signal transduction.
Mode of Action
The compound acts as a pincer ligand , coordinating with the metal ion via three interactions with the two pyrazole moieties and the s-triazine core . In the case of Ni, the coordination environment is completed by two thiocyanate groups in cis positions to one another . This results in a one-dimensional polymeric structure that extends along the c-direction .
Result of Action
The Zn and Ni complexes of the compound have shown interesting biological activity. The Zn complex has excellent antibacterial activity against B. subtilis and P. vulgaris . Both complexes have shown cytotoxic activities against hepatocellular (HepG-2) and lung (A-549) cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of the Ni complex involves an acidic medium and heating under reflux conditions
生化分析
Biochemical Properties
The biochemical properties of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine are largely determined by its interactions with various biomolecules. It has been found to interact with a variety of enzymes and proteins
Cellular Effects
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is complex and involves a variety of biochemical interactions. It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine within cells and tissues is a complex process that involves various transporters and binding proteins This compound can also have effects on its localization or accumulation within cells
Subcellular Localization
The subcellular localization of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can have significant effects on its activity or function This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
属性
IUPAC Name |
2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-9-8-14(20-12(4)6-10(2)18-20)17-15(16-9)21-13(5)7-11(3)19-21/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFXSVQMOKZZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)

![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)

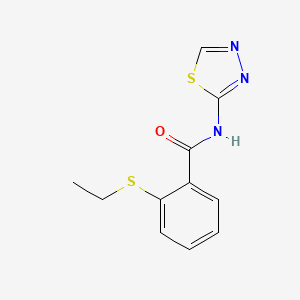
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(quinolin-4-yl)acetamide](/img/structure/B5695000.png)
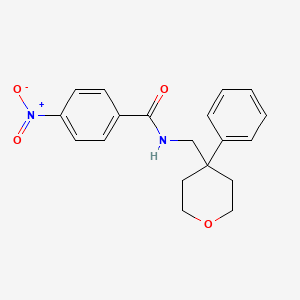

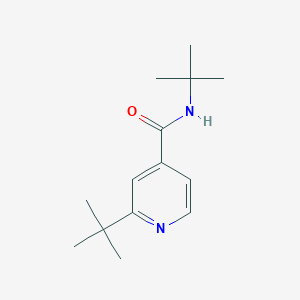
![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-FURAMIDE](/img/structure/B5695019.png)
![5-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)
![5-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)
